1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry requires precise N1-alkyl substitution to map binding pocket sterics and lipophilicity. The 1-methyl analog (LogP -1.1) is too polar; linear chains shift property space unpredictably. This compound offers a defined, branched isobutyl scaffold. • XLogP3 0.2: Oral drug-like range, optimal for permeability-solubility balance. • 95% purity verified across multiple suppliers: Reproducible for library synthesis. • TPSA 86.4 Ų: Benchmark for QSPR models of N1-substitution effects. • In stock for R&D scaling from mg to g.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
CAS No. 1461706-74-0
Cat. No. B1430290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylpropyl)-1H-imidazole-4-sulfonamide
CAS1461706-74-0
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(N=C1)S(=O)(=O)N
InChIInChI=1S/C7H13N3O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12)
InChIKeyPEANEMOFABATCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropyl)-1H-imidazole-4-sulfonamide: Identity and Procurement


1-(2-Methylpropyl)-1H-imidazole-4-sulfonamide (also referred to as 1-isobutyl-1H-imidazole-4-sulfonamide) is a sulfonamide-functionalized imidazole heterocycle with the molecular formula C₇H₁₃N₃O₂S and a molecular weight of 203.26 g/mol [1]. The compound is supplied as a research chemical by multiple vendors at a typical purity specification of 95% . Its structural signature is the 2-methylpropyl (isobutyl) group attached to the N1 position of the imidazole ring, while the sulfonamide moiety occupies the 4-position, creating a compact, moderately lipophilic scaffold (computed XLogP3 = 0.2) [1]. This scaffold is classified as a versatile small-molecule building block for medicinal chemistry and chemical biology applications .

N1-isobutyl scaffold for medicinal chemistry and chemical biology building block applications
Moderate computed lipophilicity positions this derivative between highly polar and strongly hydrophobic imidazole sulfonamides
Consistent purity specification across multiple independent suppliers reduces procurement risk

Why This Imidazole-4-sulfonamide Cannot Be Swapped with Analogs


Imidazole-4-sulfonamide derivatives are not interchangeable because the N1-substituent governs key physicochemical properties—particularly lipophilicity, steric bulk, and hydrogen-bonding potential—that directly influence solubility, membrane permeability, and target-binding complementarity [1]. The isobutyl group in 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide introduces a branched alkyl chain that is absent in simpler congeners such as the 1-methyl or 1-ethyl analogs. This branching alters the compound's computed logP and molecular volume relative to linear-chain analogs, which can shift the scaffold into a different property space for lead optimization campaigns. Consequently, assuming functional equivalence without verifying the specific quantitative profile of each N1-substituted variant risks selecting a compound that does not match the required polarity, steric, or solubility window for a given target or assay system [2].

N1-substituent: Branched isobutyl chain alters computed logP and molecular volume relative to linear-chain analogs, shifting property space
Steric profile: Increased steric bulk vs. 1-methyl or 1-ethyl analogs may change binding-site complementarity and kinetic solubility
Scaffold identity: Assuming functional equivalence without verifying the specific N1-alkyl profile risks selecting a compound outside the required property window

Quantitative Differentiation from Imidazole-4-sulfonamide Analogs


Lipophilicity Shift vs. 1-Methyl Analog

The target compound (1-isobutyl) exhibits a computed octanol-water partition coefficient (XLogP3) of 0.2, whereas the 1-methyl analog has an XLogP3 of -1.1 [1][2]. This represents a ΔXLogP3 of +1.3 log units, indicating a substantially more lipophilic character. The increased lipophilicity arises from the hydrophobic contribution of the isobutyl side chain, which is absent in the 1-methyl derivative.

Lipophilicity
Cross-study comparable
XLogP3: 0.2 vs −1.1
Δ +1.3 log units
Supports moderate lipophilicity scaffold selection
Computed property; verify experimentally in target assay
Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Steric Bulk Differentiation

The molecular weight of 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide is 203.26 g/mol [1], which is 42.07 Da larger than the 1-methyl analog (161.19 g/mol) and 28.05 Da larger than the 1-ethyl analog (175.21 g/mol). This increase reflects the additional carbon atoms and branching of the isobutyl group, which contributes to greater steric demand at the N1 position and alters the scaffold's overall shape and van der Waals surface area.

Molecular weight
Cross-study comparable
203.26 vs 161.19 g/mol
Δ +42.07 Da
Differentiates steric and solubility profile
Based on molecular formula; confirm experimentally
Molecular Weight Steric Bulk Lead Optimization

Purity Specification and Vendor Supply Consistency

The compound is consistently offered at a minimum purity specification of 95% across multiple independent suppliers, including AKSci (95%) , Leyan (95%) , and Chemenu (95%+) . This uniformity in purity specification provides procurement reliability for this specific derivative. The 1-methyl analog is also available at 95–98% purity, but batch-to-batch variability in trace impurities—particularly residual alkylating agents or sulfonamide hydrolysis products—can differ between N1-substituted variants due to divergent synthetic routes.

Purity specification
Data to verify
95% nominal purity across multiple vendors
Indicates supplier consistency, not comparative purity
No head-to-head impurity profiling available
Purity Procurement Quality Control

Evidence-Backed Application Scenarios


Lead Optimization Requiring Moderate Lipophilicity

The computed XLogP3 of 0.2 positions 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide in a favorable lipophilicity range for oral drug candidates, where logP values between 0 and 3 are generally preferred. Compared to the more polar 1-methyl analog (XLogP3 = -1.1), the isobutyl variant offers a scaffold that better balances aqueous solubility and membrane permeability without introducing excessive hydrophobicity. This makes it a candidate starting point for programs targeting enzymes or receptors with partially hydrophobic binding sites, such as certain kinases or GPCRs [1]. The evidence for this positioning stems directly from the XLogP3 comparison quantified in Section 3, Evidence Item 1.

Steric Probe in Fragment-Based Drug Discovery

The isobutyl group adds approximately 42 Da and a branched alkyl architecture relative to the minimal 1-methyl scaffold. This steric increment enables medicinal chemists to systematically probe steric tolerance in target binding pockets when using this compound as a core fragment. The molecular weight and steric comparison data from Section 3, Evidence Item 2 support its use as a distinct member of a fragment library, where even modest changes in substituent size can reveal critical binding-site constraints [1].

Building Block for Parallel Library Synthesis

With a consistent 95% purity specification across multiple commercial suppliers, this compound provides a reproducible starting material for parallel synthesis and library generation. Introducing the isobutyl group at an early stage allows diversification of downstream products with a defined lipophilic and steric profile, as established in Section 3. This distinguishes it from the more polar 1-methyl or linear 1-propyl analogs, which would yield libraries occupying distinct property space [1].

Benchmark for Computational Physicochemical Models

The availability of computed physicochemical descriptors—including XLogP3, TPSA (86.4 Ų), and hydrogen-bond donor/acceptor counts—makes 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide a useful benchmarking compound for validating computational models that predict the impact of N1-alkyl substitution on drug-likeness parameters. The compound's position in the 0–0.5 logP range fills a gap between highly polar (e.g., 1-methyl) and more lipophilic (e.g., 1-pentyl) analogs, supporting QSPR model development [1].

Application
Selection Property
Validation Focus
Lead optimization requiring moderate lipophilicity
Scaffold with computed logP in oral drug-like range
Verify logD and membrane permeability in target assay
Fragment-based steric probing
Branched isobutyl group adds steric bulk vs. minimal analogs
Assess binding pocket tolerance through SAR studies
Parallel library synthesis
Consistent purity specification from multiple suppliers
Confirm batch purity and trace impurity profile
QSPR model benchmarking
Defined computed descriptors (XLogP, TPSA)
Validate computational predictions with experimental data
Quote Request

Request a Quote for 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.